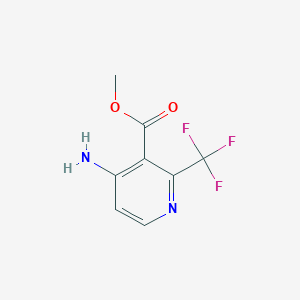
methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate
Übersicht
Beschreibung
Methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative. This compound is characterized by the presence of an amino group at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylate ester group at the 3-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. The carboxylate ester group is then introduced through esterification reactions under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. The use of catalysts, such as palladium or copper, in cross-coupling reactions like the Suzuki–Miyaura coupling, is common . These methods are scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the production of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its use in drug development, where it can inhibit specific enzymes or receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Lacks the carboxylate ester group.
Methyl 4-amino-2-chloropyridine-3-carboxylate: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
Methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound in various applications, particularly in drug development and materials science .
Eigenschaften
CAS-Nummer |
1018678-43-7 |
|---|---|
Molekularformel |
C8H7F3N2O2 |
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)5-4(12)2-3-13-6(5)8(9,10)11/h2-3H,1H3,(H2,12,13) |
InChI-Schlüssel |
INZALLBQCFNGAE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CN=C1C(F)(F)F)N |
Kanonische SMILES |
COC(=O)C1=C(C=CN=C1C(F)(F)F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













